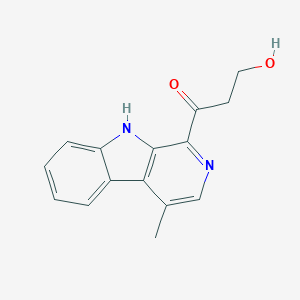
Oxopropaline G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxopropaline G is a natural product that has been found to possess a wide range of biological activities. It is a member of the propylamycin family of antibiotics, which are produced by Streptomyces bacteria. Oxopropaline G has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. In
Aplicaciones Científicas De Investigación
Oxopropaline G as a Cytocidal Compound
Oxopropaline G, along with other oxopropalines such as A, B, D, and E, is identified as a cytocidal compound derived from Streptomyces sp. G324. These compounds, which possess a beta-carboline chromophore, have been found to exhibit cytocidal activities against human or murine tumor cell lines in vitro, indicating potential applications in cancer research and therapy (Abe et al., 1993).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of oxopropalines, including Oxopropaline G, are crucial in understanding their potential applications in various fields of scientific research. Studies have elucidated their structures through NMR spectral analyses and other spectroscopic experiments, laying the groundwork for further exploration of their applications (Abe et al., 1993).
Formal Synthesis Methods
Research on the formal synthesis of Oxopropaline G involves methods such as I2-promoted cascade electrophilic cyclization. This method has been successfully applied for the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines, which are the core structure of Oxopropaline G and related bioactive molecules (Song et al., 2013).
Propiedades
Número CAS |
152752-61-9 |
|---|---|
Nombre del producto |
Oxopropaline G |
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |
Clave InChI |
LXWBBBQUPXDVAN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
SMILES canónico |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Otros números CAS |
152752-61-9 |
Sinónimos |
oxopropaline G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



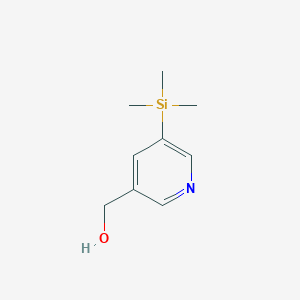
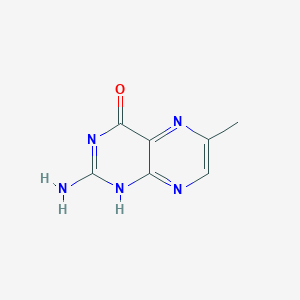
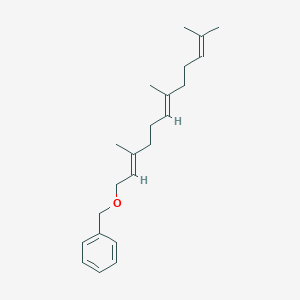
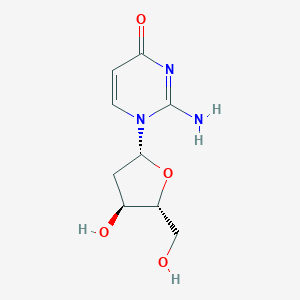
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
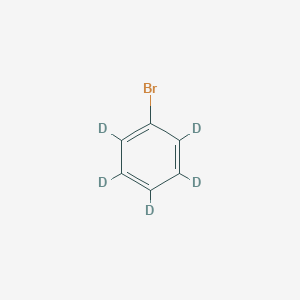
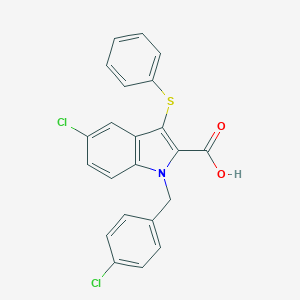
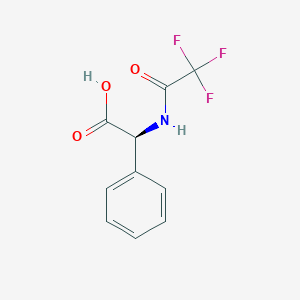
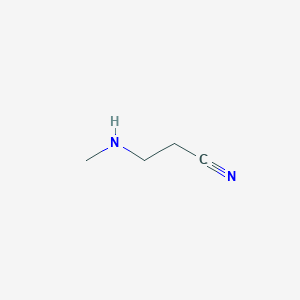
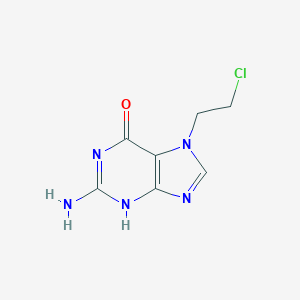
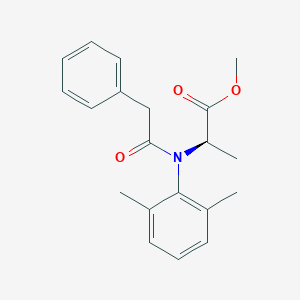
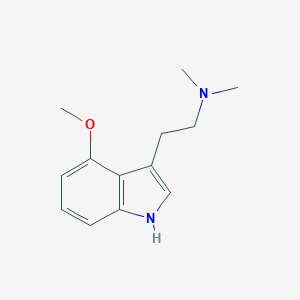
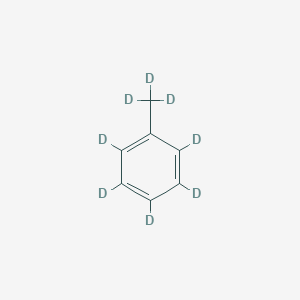
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)